Ido-IN-3

Description

Properties

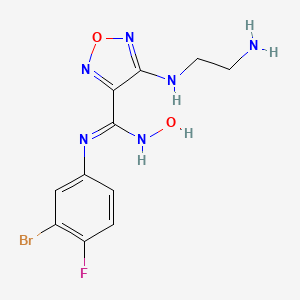

IUPAC Name |

4-(2-aminoethylamino)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN6O2/c12-7-5-6(1-2-8(7)13)16-11(17-20)9-10(15-4-3-14)19-21-18-9/h1-2,5,20H,3-4,14H2,(H,15,19)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPNMIADTFAXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(C2=NON=C2NCCN)NO)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Target Specificity and Selectivity of Ido-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of Ido-IN-3, a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and medicinal chemistry.

Core Target Profile of Ido-IN-3

Ido-IN-3, identified as compound 38 in the primary literature, is a 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione. It has demonstrated potent inhibitory activity against both IDO1 and TDO, two key enzymes in the kynurenine pathway of tryptophan metabolism, which are implicated in tumor immune evasion.

Quantitative Analysis of Target Inhibition

The inhibitory potency of Ido-IN-3 against its primary targets, IDO1 and TDO, has been determined through rigorous enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Currently, there is no publicly available data on the inhibitory activity of Ido-IN-3 against IDO2.

| Target Enzyme | IC50 (nM) |

| IDO1 | 5 |

| TDO | 4 |

| IDO2 | Data not available |

Table 1: Inhibitory Potency of Ido-IN-3 against IDO and TDO Enzymes.[1]

Signaling Pathway and Mechanism of Action

Ido-IN-3 exerts its therapeutic effect by inhibiting the enzymatic activity of IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan, leading to the production of kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing cancer cells to evade the immune system. By blocking IDO1 and TDO, Ido-IN-3 restores local tryptophan levels and reduces kynurenine production, thus reactivating anti-tumor immunity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Ido-IN-3.

Human IDO1 and TDO Enzymatic Assays[1]

Objective: To determine the in vitro inhibitory activity of Ido-IN-3 against purified human IDO1 and TDO enzymes.

Materials:

-

Recombinant human IDO1 and TDO enzymes

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Ido-IN-3 (test compound)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add varying concentrations of Ido-IN-3 to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the recombinant IDO1 or TDO enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1 and TDO Activity Assays[1]

Objective: To evaluate the ability of Ido-IN-3 to inhibit IDO1 and TDO activity in a cellular context.

Materials:

-

HeLa cells (for IDO1) and HepG2 cells (for TDO)

-

Human interferon-gamma (IFN-γ) for inducing IDO1 expression

-

Dexamethasone for inducing TDO expression

-

Cell culture medium

-

L-Tryptophan

-

Ido-IN-3 (test compound)

-

96-well cell culture plates

-

Reagents for kynurenine detection (as in the enzymatic assay)

-

Plate reader

Procedure:

-

Seed HeLa or HepG2 cells in 96-well plates and allow them to adhere overnight.

-

For the IDO1 assay, treat HeLa cells with IFN-γ to induce IDO1 expression. For the TDO assay, treat HepG2 cells with dexamethasone to induce TDO expression.

-

Add varying concentrations of Ido-IN-3 to the cells.

-

Add L-tryptophan to the cell culture medium.

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant using the same colorimetric method described for the enzymatic assay.

-

Calculate the cellular IC50 values.

Conclusion

Ido-IN-3 is a highly potent dual inhibitor of IDO1 and TDO with low nanomolar efficacy in both enzymatic and cellular assays. Its strong and balanced activity against these two key enzymes of the kynurenine pathway makes it a promising candidate for cancer immunotherapy. Further investigation into its selectivity against IDO2 and comprehensive in vivo studies are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further studies on Ido-IN-3 and other novel IDO/TDO inhibitors.

References

- 1. Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

In-Depth Technical Guide: Ido-IN-3 Binding Affinity to IDO1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Ido-IN-3 to the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document includes quantitative binding data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the experimental workflow and the IDO1 signaling pathway.

Core Data: Ido-IN-3 Binding Affinity

Ido-IN-3, also known as IDO1/TDO-IN-3, is a potent inhibitor of both IDO1 and Tryptophan 2,3-dioxygenase (TDO). The following table summarizes the reported in vitro efficacy of this compound against IDO1.

| Compound | Target | Assay Type | Potency (IC50) | CAS Number |

| Ido-IN-3 | IDO1 | Enzymatic Assay | 0.005 µM | 2347579-03-5 |

Table 1: Quantitative Binding Data for Ido-IN-3. The half-maximal inhibitory concentration (IC50) value indicates the concentration of Ido-IN-3 required to inhibit 50% of the IDO1 enzymatic activity in a cell-free system[1].

Experimental Protocols

The determination of an inhibitor's binding affinity to IDO1 can be performed using various experimental setups. The two primary approaches are direct enzymatic assays (cell-free) and cell-based assays.

Enzymatic (Cell-Free) IDO1 Inhibition Assay

This method measures the direct effect of an inhibitor on the activity of purified IDO1 enzyme. The protocol typically involves the quantification of kynurenine, the product of the IDO1-catalyzed reaction.

Materials:

-

Purified recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (ascorbate)

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Ido-IN-3 or other test inhibitors

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase[2].

-

Inhibitor Preparation: Prepare serial dilutions of Ido-IN-3 in the appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer.

-

Enzyme and Inhibitor Incubation: Add the purified IDO1 enzyme to the wells of a 96-well plate containing the various concentrations of Ido-IN-3. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, L-tryptophan (typically to a final concentration of 400 µM), to each well[2].

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes)[2].

-

Termination of Reaction: Stop the reaction by adding a solution of 30% (w/v) trichloroacetic acid (TCA)[2].

-

Hydrolysis of N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to the more stable kynurenine[2].

-

Detection of Kynurenine:

-

Centrifuge the plate to pellet any precipitated protein[2].

-

Transfer the supernatant to a new plate.

-

Add Ehrlich's reagent (e.g., 2% w/v p-DMAB in acetic acid) to each well[2].

-

Incubate at room temperature for 10 minutes to allow for color development[3].

-

Measure the absorbance at 480 nm using a microplate reader[2][3].

-

-

Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of Ido-IN-3 relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context. This approach provides insights into the compound's cell permeability and activity in a more physiologically relevant environment.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa)[3][4]

-

Cell culture medium and supplements

-

Interferon-gamma (IFNγ) to induce IDO1 expression[3]

-

Ido-IN-3 or other test inhibitors

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 3 x 10^4 cells/well) and allow them to adhere overnight[2][3].

-

IDO1 Induction: Treat the cells with IFNγ (e.g., 100 ng/mL) for 24 hours to induce the expression of the IDO1 enzyme[3].

-

Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium containing various concentrations of Ido-IN-3. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the inhibitor for a specified time (e.g., 24-48 hours).

-

Sample Collection: After incubation, collect the cell culture supernatant[2].

-

Kynurenine Measurement:

-

Data Analysis: Determine the IC50 value as described in the enzymatic assay protocol.

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of an IDO1 inhibitor.

IDO1 Signaling Pathway

Caption: The IDO1 signaling pathway in immune suppression.

References

The Enigmatic IDO1 Inhibitor: A Technical Overview of Ido-IN-3 and Its Anticipated Effects on Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolic pathway, playing a significant role in immune regulation and the tumor microenvironment. Its inhibition is a promising strategy in immuno-oncology. Ido-IN-3 has emerged as a potent inhibitor of IDO1. This technical guide provides a comprehensive overview of the known properties of Ido-IN-3, detailing its mechanism of action and expected impact on tryptophan metabolism. Due to the limited availability of public research data, this document focuses on foundational knowledge and projected experimental outcomes, serving as a primer for researchers initiating studies with this compound.

Introduction to Ido-IN-3

Ido-IN-3 is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Chemically identified as 4-[(2-aminoethyl)amino]-N′-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide, its CAS number is 2070018-30-1. The primary mechanism of action of Ido-IN-3 is the direct inhibition of the enzymatic activity of IDO1, a key rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.

Quantitative Data on Ido-IN-3 Potency

Currently, the publicly available quantitative data for Ido-IN-3 is limited to its in vitro inhibitory concentrations (IC50). These values indicate a high degree of potency against the IDO1 enzyme.

| Assay Type | Target | IC50 Value |

| Cell-free (human recombinant enzyme) | IDO1 | 290 nM |

| Cell-based (HeLa cells) | IDO1 | 98 nM |

Table 1: In Vitro Potency of Ido-IN-3

The Tryptophan Metabolism Pathway and the Role of IDO1

Tryptophan is an essential amino acid with two primary metabolic fates: incorporation into proteins or catabolism through various pathways. The major catabolic route is the kynurenine pathway, initiated by the enzyme IDO1 (or tryptophan 2,3-dioxygenase, TDO, primarily in the liver).

Caption: Simplified diagram of the IDO1-mediated kynurenine pathway.

IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. This process has two key immunomodulatory consequences:

-

Tryptophan Depletion: The local depletion of tryptophan can inhibit the proliferation of effector T cells, which are highly sensitive to tryptophan availability.

-

Kynurenine Pathway Metabolite Production: The accumulation of kynurenine and its downstream metabolites can induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs), further contributing to an immunosuppressive microenvironment.

Anticipated Effects of Ido-IN-3 on Tryptophan Metabolism

Based on its potent inhibition of IDO1, treatment with Ido-IN-3 is expected to have the following effects on tryptophan metabolism:

-

Increased Tryptophan Levels: By blocking the primary catabolic pathway, Ido-IN-3 should lead to an increase in the local concentration of tryptophan.

-

Decreased Kynurenine Levels: Inhibition of IDO1 will directly reduce the production of kynurenine and its downstream metabolites.

-

Altered Kynurenine/Tryptophan Ratio: The ratio of kynurenine to tryptophan is a common biomarker for IDO1 activity. Treatment with Ido-IN-3 is expected to significantly decrease this ratio.

Proposed Experimental Protocols for Characterizing Ido-IN-3 Effects

To fully elucidate the effects of Ido-IN-3 on tryptophan metabolism, a series of in vitro and in vivo experiments are necessary.

In Vitro Cellular Assays

Objective: To quantify the effect of Ido-IN-3 on tryptophan and kynurenine levels in a controlled cellular environment.

Protocol:

-

Cell Culture: Culture a human cancer cell line known to express IDO1 (e.g., HeLa or IFN-γ stimulated MDA-MB-231 cells) in appropriate media.

-

IDO1 Induction: Treat cells with interferon-gamma (IFN-γ) to induce the expression of IDO1.

-

Ido-IN-3 Treatment: Treat the IFN-γ stimulated cells with a dose range of Ido-IN-3 for a specified time course (e.g., 24, 48, 72 hours).

-

Metabolite Extraction: At each time point, collect the cell culture supernatant.

-

Metabolite Analysis: Analyze the concentrations of tryptophan and kynurenine in the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the kynurenine/tryptophan ratio and determine the dose-dependent effect of Ido-IN-3.

Caption: Workflow for assessing Ido-IN-3's in vitro effects.

In Vivo Pharmacodynamic Studies

Objective: To evaluate the effect of Ido-IN-3 on tryptophan metabolism in a preclinical animal model.

Protocol:

-

Animal Model: Utilize a suitable animal model, such as a tumor-bearing mouse model where the tumor is known to have high IDO1 expression.

-

Dosing: Administer Ido-IN-3 to the animals via an appropriate route (e.g., oral gavage) at various dose levels.

-

Sample Collection: At different time points post-dosing, collect plasma and tumor tissue samples.

-

Metabolite Extraction: Process the plasma and homogenize the tumor tissue to extract metabolites.

-

Metabolite Analysis: Quantify tryptophan and kynurenine levels in the plasma and tumor homogenates using HPLC or LC-MS.

-

Data Analysis: Determine the effect of Ido-IN-3 on the systemic and intratumoral kynurenine/tryptophan ratio over time.

Expected Signaling Pathways and Logical Relationships

The inhibition of IDO1 by Ido-IN-3 is anticipated to reverse the immunosuppressive signals mediated by tryptophan catabolism.

Caption: Logical flow of Ido-IN-3's effect on immune response.

By inhibiting IDO1, Ido-IN-3 is expected to prevent tryptophan depletion and kynurenine production, thereby alleviating the suppression of T cell function and the induction of regulatory T cells. This would logically lead to a restoration of anti-tumor immune responses.

Conclusion and Future Directions

Ido-IN-3 is a potent inhibitor of IDO1 with the potential to modulate the tryptophan metabolic pathway and reverse immune suppression. While current publicly available data is limited, the foundational knowledge of IDO1's role in immunity allows for a strong hypothesis-driven approach to its further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically characterize the in vitro and in vivo effects of Ido-IN-3. Future research should focus on generating robust quantitative data on its impact on tryptophan and kynurenine levels, elucidating its effects on various immune cell populations, and exploring its therapeutic potential in preclinical models of cancer and other diseases where IDO1 is implicated.

An In-depth Technical Guide on the Core Chemical Properties and Stability of IDO Inhibitors: A Focus on Ido-IN-1

Core Chemical Properties of Ido-IN-1

The fundamental chemical and physical properties of Ido-IN-1 are summarized below. This data is primarily derived from publicly available chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | PubChem[1] |

| Molecular Formula | C₉H₇BrFN₅O₂ | PubChem[1] |

| Molecular Weight | 316.09 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1F)Br)NC(=N)C2=C(N=O[N-]2)N | PubChem |

| InChI Key | ORHZJUSHZUCMKR-UHFFFAOYSA-N | PubChem |

| CAS Number | 914638-30-5 | PubChem[1] |

| Appearance | Not specified (typically a solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| pKa | Not specified | - |

Stability Profile and Considerations

Specific stability data for Ido-IN-1 is not publicly available. However, for small molecule drug candidates like Ido-IN-1, a comprehensive stability testing program is crucial to determine its shelf-life and appropriate storage conditions. Stability studies are essential for ensuring the safety, efficacy, and quality of the compound throughout its lifecycle.[2][3]

General Factors Influencing Stability:

The stability of a compound like Ido-IN-1 can be influenced by several factors:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Humidity: Moisture can lead to hydrolysis of susceptible functional groups.

-

Light: Photodegradation can occur, especially for compounds with chromophores.

-

pH: The stability of ionizable compounds can be highly dependent on the pH of the solution.

-

Oxidation: The presence of oxygen can lead to oxidative degradation.

Typical Experimental Protocols for Stability Assessment:

A robust stability study for a research compound would typically involve the following:

-

Forced Degradation Studies (Stress Testing): The compound is subjected to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, light) to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.[4]

-

Accelerated Stability Studies: The compound is stored at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a shorter duration (e.g., up to 6 months) to predict the long-term stability.[2][5]

-

Long-Term Stability Studies: The compound is stored under recommended storage conditions (e.g., 25°C / 60% RH or 5°C) for an extended period, with samples tested at regular intervals.[2]

Analytical Methods for Stability Testing:

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of stability testing, used to quantify the parent compound and detect any degradation products.

-

Mass Spectrometry (MS): Used to identify the structure of degradation products.

-

Spectroscopy (UV-Vis, FT-IR): To monitor changes in the chemical structure.

-

Physical Characterization: Including appearance, solubility, and moisture content.

Mechanism of Action: Targeting the IDO Pathway

Ido-IN-1 is an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[6] IDO1 is a critical regulator of immune responses and is implicated in the pathology of various diseases, including cancer.[7][8]

The IDO Signaling Pathway:

The enzyme IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine. This process has profound effects on the immune system:

-

Tryptophan Depletion: The local depletion of tryptophan in the microenvironment can lead to the arrest of T-cell proliferation and induce T-cell anergy (inactivation).[8][9]

-

Kynurenine Production: The accumulation of downstream metabolites of the kynurenine pathway can have direct immunosuppressive effects, including the induction of regulatory T-cells (Tregs) and apoptosis of effector T-cells.[10]

By inhibiting IDO1, compounds like Ido-IN-1 block these immunosuppressive mechanisms, thereby restoring T-cell function and enhancing anti-tumor immunity.

Visualizing the IDO Pathway and Inhibition

The following diagrams illustrate the IDO signaling pathway and the workflow for assessing inhibitor stability.

Caption: The IDO1 pathway and the mechanism of action of an IDO inhibitor like Ido-IN-1.

Caption: A generalized experimental workflow for assessing the stability of a small molecule drug candidate.

Experimental Protocols

As specific experimental protocols for Ido-IN-1 are not publicly available, this section provides a general methodology for key experiments relevant to the characterization of a novel IDO inhibitor.

Protocol 5.1: Determination of IDO1 Inhibitory Activity (In Vitro Enzyme Assay)

This protocol is a generalized procedure for assessing the potency of a compound against the IDO1 enzyme.

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Test compound (e.g., Ido-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, catalase, methylene blue, and ascorbic acid in each well of the microplate.

-

Add the test compound at various concentrations to the respective wells. Include a positive control (known IDO1 inhibitor) and a negative control (vehicle).

-

Add the recombinant IDO1 enzyme to all wells except for the blank.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Measure the formation of kynurenine, either directly by its absorbance at 321 nm or after a colorimetric or fluorometric derivatization step.[11][12]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 5.2: General Protocol for Accelerated Stability Testing

This protocol outlines a typical approach for evaluating the stability of a compound under accelerated conditions.

-

Materials:

-

Test compound (pure substance or formulated product)

-

Stability chambers with controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

-

Appropriate sample containers (e.g., glass vials with inert caps)

-

Validated stability-indicating analytical method (e.g., HPLC)

-

-

Procedure:

-

Place a sufficient quantity of the test compound in the designated sample containers.

-

Place the containers in the stability chamber.

-

Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

At each time point, analyze the samples for:

-

Appearance (color, physical state)

-

Assay of the parent compound (potency)

-

Levels of known and unknown degradation products

-

Other relevant parameters (e.g., moisture content, dissolution for formulated products)

-

-

Compare the results to the initial time point (t=0) to assess the extent of degradation.

-

The data is used to predict the shelf-life under normal storage conditions.[5]

-

This guide provides a foundational understanding of the chemical properties, stability considerations, and mechanism of action for IDO inhibitors, using Ido-IN-1 as a case study. For any specific research or development activities, it is imperative to generate empirical data through well-designed experiments.

References

- 1. Ido-IN-1 | C9H7BrFN5O2 | CID 135741412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 3. pharmtech.com [pharmtech.com]

- 4. Stability testing protocols | PPTX [slideshare.net]

- 5. Stability Testing Of Drug Products In The US 2021 [cptclabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. content.abcam.com [content.abcam.com]

Methodological & Application

Application Notes and Protocols for Preclinical Administration of IDO Inhibitors

Introduction

Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Its role in creating an immunosuppressive microenvironment has made it a significant target in cancer immunotherapy.[1][3] Preclinical studies are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel IDO inhibitors. While specific data for a compound designated "Ido-IN-3" is not publicly available, this document provides a comprehensive guide to the common administration routes and protocols for small molecule IDO inhibitors in preclinical research, based on established methodologies.

Data Presentation: In Vivo Administration of Representative IDO Inhibitors

The following tables summarize quantitative data from preclinical studies of various IDO inhibitors, illustrating common administration routes, dosages, and their pharmacodynamic effects.

Table 1: Oral Administration of IDO Inhibitors in Mouse Models

| Compound | Mouse Model | Dosage | Dosing Frequency | Key Findings | Reference |

| PCC0208009 | CT26 & B16F10 tumor-bearing mice | 0.8 mmol/kg | i.g. (intragastric) | Significantly suppressed tumor growth. | [4] |

| INCB024360 (Epacadostat) | CT26 & B16F10 tumor-bearing mice | 0.8 mmol/kg | i.g. | Significantly suppressed tumor growth. | [4] |

| NLG919 | CT26 & B16F10 tumor-bearing mice | 0.8 mmol/kg | i.g. | Significantly suppressed tumor growth. | [4] |

| PF-06840003 | Syngeneic mouse models | Not specified | Orally bioavailable | Reduced intratumoral kynurenine levels by >80% and inhibited tumor growth in combination with immune checkpoint inhibitors. | [3] |

| M4112 | IDO1-expressing tumor-bearing mice | Not specified | Oral | Significantly decreased the kynurenine:tryptophan ratio in the liver and tumor. | [5] |

Table 2: Pharmacodynamic Effects of IDO Inhibitors Following Oral Administration in B16F10-bearing Mice

| Compound | Dose (mmol/kg) | Inhibition of Kyn/Trp in Plasma (%) | Inhibition of Kyn/Trp in Tumor (%) | Reference |

| PCC0208009 | 1.0 | 91.8 | 89.5 | [4] |

| INCB024360 | 1.0 | 85.0 | 81.1 | [4] |

| NLG919 | 1.0 | 72.5 | 75.9 | [4] |

Experimental Protocols

The following are detailed protocols for the most common administration routes for IDO inhibitors in preclinical rodent studies: oral gavage and intraperitoneal injection. These protocols are generalized and should be adapted based on the specific compound's formulation and the experimental design.

Protocol 1: Oral Gavage in Mice

Oral gavage is a common method for precise oral dosing in rodents.[6]

Materials:

-

Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5 inches with a rounded tip for mice).[7]

-

Syringe (e.g., 1 mL).

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).[6]

-

Animal scale.

-

Personal Protective Equipment (PPE): gloves, eye protection, lab coat.

Procedure:

-

Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The volume should generally not exceed 10 ml/kg.[7][8]

-

Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[7][9]

-

Restraint: Restrain the mouse by scruffing the back of the neck to immobilize the head and align the esophagus and stomach.[8][9]

-

Needle Insertion: Gently insert the gavage needle into the mouth, directing it over the tongue and into the esophagus. The needle should pass smoothly without force.[9][10] Allow the animal to swallow as the needle is advanced.[10]

-

Compound Administration: Once the needle is in the correct position (up to the pre-measured mark), slowly administer the compound.[8]

-

Needle Removal: After administration, gently and smoothly withdraw the needle.[9]

-

Post-Procedure Monitoring: Observe the animal for at least 15 minutes for any signs of distress, such as gasping or bleeding.[9]

Protocol 2: Intraperitoneal (IP) Injection in Mice

IP injection is a common parenteral route of administration.[11]

Materials:

-

Sterile syringe (e.g., 1 mL).

-

Sterile needle (e.g., 25-27 gauge).[12]

-

Test compound in a sterile solution.

-

70% ethanol or other suitable disinfectant.

-

Animal scale.

-

PPE: gloves, eye protection, lab coat.

Procedure:

-

Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume is 10 ml/kg.[12]

-

Restraint: Gently restrain the mouse, exposing the abdomen. The "three-fingers" restraint method is commonly used.[13]

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other major organs.[13][14]

-

Disinfection: Swab the injection site with 70% ethanol.[14]

-

Needle Insertion: Insert the needle at a 30-45° angle with the bevel facing up.[12][13]

-

Aspiration: Gently pull back the plunger to ensure no fluid (e.g., urine, intestinal contents, or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[12][14]

-

Compound Injection: If no fluid is aspirated, inject the substance smoothly.

-

Needle Removal: Withdraw the needle at the same angle it was inserted.

-

Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.[12]

Visualizations

Signaling Pathway

Caption: IDO1 pathway and the mechanism of its inhibition.

Experimental Workflow

Caption: In vivo efficacy study workflow for an IDO inhibitor.

Logical Relationship for Dose-Response Evaluation

Caption: Logical workflow for a dose-response study.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. research.fsu.edu [research.fsu.edu]

- 10. research.sdsu.edu [research.sdsu.edu]

- 11. Drug Administration - Drugs - Merck Manual Consumer Version [merckmanuals.com]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. uac.arizona.edu [uac.arizona.edu]

- 14. research.vt.edu [research.vt.edu]

Application Notes and Protocols for Combining Ido-IN-3 with Anti-PD-1 Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies and immunotherapies represents a frontier in oncology research. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of Ido-IN-3, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with anti-Programmed Cell Death Protein 1 (anti-PD-1) checkpoint blockade.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that suppresses T-cell function by depleting the essential amino acid tryptophan and generating immunosuppressive kynurenine metabolites within the tumor microenvironment (TME).[1][2][3][4] This creates a tolerogenic state that allows cancer cells to evade immune surveillance.[4] Anti-PD-1 therapy, a cornerstone of cancer immunotherapy, reinvigorates exhausted T-cells by blocking the inhibitory interaction between PD-1 on T-cells and its ligand (PD-L1) on tumor cells.[5]

However, a significant number of patients do not respond to anti-PD-1 monotherapy, often due to primary or acquired resistance mechanisms.[6][7] The upregulation of the IDO1 pathway is one such resistance mechanism, as it can compensate for PD-1 blockade by maintaining a suppressive TME.[1] Therefore, combining an IDO1 inhibitor like Ido-IN-3 with an anti-PD-1 antibody offers a strong scientific rationale for overcoming resistance and enhancing anti-tumor immunity.[5][7] Preclinical studies combining other IDO1 inhibitors with PD-1/PD-L1 blockade have demonstrated improved depth and duration of tumor responses.[5][7]

These notes provide a framework for the preclinical evaluation of this combination therapy, from initial in vitro validation to in vivo efficacy studies in syngeneic mouse models.

Ido-IN-3: A Potent IDO1 Inhibitor

Ido-IN-3 is a selective inhibitor of the IDO1 enzyme. Its potency has been characterized in both enzymatic and cell-based assays.

| Compound | Assay Type | Target | IC50 (nM) |

| Ido-IN-3 | Cell-free (recombinant enzyme) | human IDO1 | 290 |

| Ido-IN-3 | Cell-based (HeLa cells) | human IDO1 | 98 |

Data sourced from publicly available information.

Signaling Pathways and Mechanism of Action

To understand the rationale for combination therapy, it is essential to visualize the distinct but complementary pathways targeted by Ido-IN-3 and anti-PD-1 antibodies.

Preclinical Evaluation Strategy

A robust preclinical assessment of the Ido-IN-3 and anti-PD-1 combination involves a multi-step approach, from in vitro validation to in vivo efficacy and pharmacodynamic studies.

Representative Preclinical Data for IDO1i + Anti-PD-1/L1

While in vivo combination data for Ido-IN-3 is not yet publicly available, studies with other selective IDO1 inhibitors in syngeneic mouse models demonstrate the potential for synergistic anti-tumor activity. The following table summarizes representative data from such studies.

| IDO1 Inhibitor | Antibody | Mouse Model | Key Findings |

| Epacadostat | Anti-PD-L1 | B16 Melanoma | Enhanced anti-tumor effect compared to monotherapy.[8] |

| Navoximod (GDC-0919) | Anti-PD-L1 | EMT6 Mammary Carcinoma | Improved efficacy, increased CD8+/Treg ratio, and enhanced DC maturation.[5][9] |

| YH29407 | Anti-PD-1 | MC38 Colon Carcinoma | Synergistic effect on tumor growth inhibition and survival.[10] |

| BGB-5777 | Anti-PD-1 | GL261 Glioblastoma (with radiation) | Durable survival benefit observed only with triple combination. |

| Abrine | Anti-PD-1 | Hepa1-6 Hepatocellular Carcinoma | Synergistic tumor growth suppression; increased intratumoral CD4+ and CD8+ T-cells.[11] |

Protocols

Protocol 1: In Vitro Cell-Based IDO1 Activity Assay

This protocol is used to determine the cellular potency of Ido-IN-3 by measuring its ability to inhibit IFN-γ-induced IDO1 activity in a human cancer cell line.

Materials:

-

HeLa human cervical cancer cells (or other IDO1-inducible cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant Human IFN-γ

-

Ido-IN-3 (and other test compounds)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Plate reader (absorbance at 480 nm)

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

-

Compound and Cytokine Treatment:

-

Prepare serial dilutions of Ido-IN-3 in culture medium.

-

Aspirate the overnight culture medium from the cells.

-

Add 200 µL of fresh medium containing the desired concentration of Ido-IN-3 and a final concentration of 100 ng/mL of human IFN-γ to induce IDO1 expression. Include "IFN-γ only" (no inhibitor) and "medium only" (no IFN-γ, no inhibitor) controls.

-

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Kynurenine Measurement:

-

After incubation, carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the TCA-treated supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's Reagent to each well and mix.

-

Incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.

-

-

Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition of IDO1 activity for each Ido-IN-3 concentration relative to the "IFN-γ only" control. Plot the results and determine the IC50 value using non-linear regression.

Protocol 2: In Vivo Combination Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a study to evaluate the anti-tumor efficacy of Ido-IN-3 combined with an anti-PD-1 antibody in an immunocompetent mouse model. The MC38 colon adenocarcinoma model is used as a representative example, as it is known to be responsive to anti-PD-1 therapy.[12][13][14]

Materials:

-

6-8 week old female C57BL/6 mice.

-

MC38 (or CT26 for BALB/c mice) murine colon adenocarcinoma cells.

-

RPMI-1640 medium with 10% FBS.

-

Matrigel (optional, for consistent tumor take).

-

Ido-IN-3 formulated for oral gavage (e.g., in 0.5% methylcellulose).

-

In vivo-grade, low-endotoxin anti-mouse PD-1 antibody (Clone: RMP1-14 or similar).

-

In vivo-grade isotype control antibody (e.g., Rat IgG2a).

-

Sterile PBS.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation:

-

Harvest MC38 cells during their exponential growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells/mL.

-

Inject 100 µL of the cell suspension (5 x 10⁵ cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Begin measuring tumors with calipers 5-7 days post-implantation. Tumor volume (mm³) is calculated as: (Length x Width²) / 2.

-

When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle (oral gavage) + Isotype control Ab (intraperitoneal, i.p.).

-

Group 2: Ido-IN-3 (oral gavage) + Isotype control Ab (i.p.).

-

Group 3: Vehicle (oral gavage) + Anti-PD-1 Ab (i.p.).

-

Group 4: Ido-IN-3 (oral gavage) + Anti-PD-1 Ab (i.p.).

-

-

-

Dosing Regimen:

-

Ido-IN-3: Administer daily or twice daily via oral gavage. The dose should be determined from prior PK/PD studies (e.g., 50-100 mg/kg).

-

Anti-PD-1 Antibody: Administer 10 mg/kg (or ~200 µ g/mouse ) via i.p. injection every 3-4 days (e.g., on Days 0, 4, 8, 12 post-randomization).

-

-

Efficacy Readouts:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor animal health daily.

-

The primary endpoint is tumor growth delay or regression. A secondary endpoint is overall survival.

-

Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

-

-

Pharmacodynamic Analysis (Satellite Cohort):

-

Include a satellite group of mice for tissue collection.

-

At a specified time point (e.g., 7-10 days post-treatment initiation), collect tumors and spleens for analysis.

-

Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry (see Protocol 3).

-

Measure kynurenine and tryptophan levels in plasma and tumor homogenates via LC-MS to confirm IDO1 target engagement by Ido-IN-3.

-

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a framework for characterizing the immune cell infiltrate within the TME to understand the mechanism of action of the combination therapy.

Materials:

-

Freshly excised tumors.

-

Tumor Dissociation Kit (e.g., Miltenyi Biotec) or collagenase/DNase digestion buffer.

-

70 µm cell strainers.

-

FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

-

Fc Block (anti-mouse CD16/32).

-

Live/Dead stain (e.g., Zombie Aqua).

-

Fluorochrome-conjugated antibodies (see panel below).

-

Intracellular Staining Buffer Kit.

-

Flow cytometer.

Suggested Antibody Panel for T-Cell Activation & Exhaustion:

| Marker | Fluorochrome | Cellular Target / Function |

| CD45 | BUV395 | Pan-leukocyte marker |

| CD3e | APC-Cy7 | T-cell marker |

| CD4 | BUV496 | Helper T-cells, Tregs |

| CD8a | PerCP-Cy5.5 | Cytotoxic T-cells |

| FoxP3 | PE | Regulatory T-cells (Tregs) |

| PD-1 | BV605 | Exhaustion/Activation marker |

| TIM-3 | BV711 | Exhaustion marker |

| LAG-3 | PE-Cy7 | Exhaustion marker |

| Ki-67 | FITC | Proliferation marker |

| Granzyme B | Alexa Fluor 700 | Cytotoxicity marker |

| IFN-γ | APC | Effector cytokine |

Procedure:

-

Single-Cell Suspension Preparation:

-

Weigh and mince the excised tumor tissue.

-

Digest the tissue using a tumor dissociation kit or enzymatic digestion (e.g., Collagenase IV and DNase I) at 37°C with agitation for 30-60 minutes.

-

Neutralize the enzymatic reaction with FACS buffer.

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells if necessary using an ACK lysis buffer.

-

Wash, count, and resuspend the cells in FACS buffer.

-

-

Staining:

-

Surface Staining:

-

Stain with a Live/Dead marker according to the manufacturer's protocol.

-

Block Fc receptors with anti-CD16/32 for 10-15 minutes on ice.

-

Add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, PD-1, TIM-3, LAG-3) and incubate for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

-

Intracellular Staining:

-

Fix and permeabilize the cells using an appropriate buffer system (e.g., FoxP3/Transcription Factor Staining Buffer Set).

-

Add the cocktail of intracellular antibodies (FoxP3, Ki-67, Granzyme B, IFN-γ) and incubate for 30-45 minutes at room temperature in the dark.

-

Wash cells twice with permeabilization buffer.

-

-

-

Data Acquisition and Analysis:

-

Resuspend the final cell pellet in FACS buffer.

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ leukocytes, then identify T-cell subsets (CD3+CD4+, CD3+CD8+). Within these populations, quantify the expression of activation (Ki-67), exhaustion (PD-1, TIM-3, LAG-3), and effector (Granzyme B, IFN-γ) markers. Compare the immune profiles across the different treatment groups.

-

References

- 1. A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Frontiers | YH29407 with anti-PD-1 ameliorates anti-tumor effects via increased T cell functionality and antigen presenting machinery in the tumor microenvironment [frontiersin.org]

- 11. Frontiers | Abrine, an IDO1 inhibitor, suppresses the immune escape and enhances the immunotherapy of anti-PD-1 antibody in hepatocellular carcinoma [frontiersin.org]

- 12. Immune Checkpoint Inhibition in Syngeneic Mouse Cancer Models by a Silicasome Nanocarrier Delivering a GSK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. anaptysbio.com [anaptysbio.com]

- 14. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]

Application Notes and Protocols for IDO1 Inhibitors in Dendritic Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan into kynurenine.[1] In the tumor microenvironment and other inflammatory settings, upregulation of IDO1 in dendritic cells (DCs) leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This creates a tolerogenic environment by inhibiting effector T-cell proliferation and promoting the differentiation of regulatory T cells (Tregs).[4] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy to reverse this immunosuppression and enhance anti-tumor immune responses.

These application notes provide a comprehensive guide for the utilization of IDO1 inhibitors, using the well-characterized inhibitor Epacadostat as a representative example, in dendritic cell assays to evaluate their immunomodulatory effects.

Mechanism of Action of IDO1 in Dendritic Cells

IDO1 exerts its immunosuppressive effects in dendritic cells through two primary mechanisms:

-

Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the local microenvironment arrests T-cell proliferation.[5]

-

Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively suppresses effector T cells and promotes the generation of Tregs.[3][4]

IDO1 expression in DCs can be induced by pro-inflammatory stimuli such as interferon-gamma (IFN-γ), lipopolysaccharide (LPS), and transforming growth factor-beta (TGF-β).[6][7] The signaling pathway involves the activation of transcription factors that bind to the IDO1 promoter, leading to increased enzyme expression and activity.

IDO1 Signaling Pathway in Dendritic Cells

Caption: IDO1 signaling pathway in dendritic cells.

Experimental Protocols

I. Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD14 MicroBeads (e.g., Miltenyi Biotec)

-

MACS Separation Columns and Magnet

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (e.g., 50 ng/mL)

-

Recombinant human Interleukin-4 (IL-4) (e.g., 50 ng/mL)

Protocol:

-

Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Enrich for CD14+ monocytes using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

-

Culture the purified CD14+ monocytes in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Incubate at 37°C in a 5% CO2 incubator for 5-7 days to differentiate monocytes into immature mo-DCs.

-

On day 3, perform a half-media change by carefully removing half of the culture medium and replacing it with fresh medium containing GM-CSF and IL-4.

-

On day 5 or 7, harvest the immature mo-DCs, which will be loosely adherent.

II. Dendritic Cell Maturation and IDO1 Induction Assay

Materials:

-

Immature mo-DCs

-

Complete RPMI-1640 medium

-

Recombinant human IFN-γ (e.g., 100 ng/mL)

-

Lipopolysaccharide (LPS) (e.g., 100 ng/mL)

-

IDO1 Inhibitor (e.g., Epacadostat) at various concentrations

-

DMSO (vehicle control)

Protocol:

-

Seed immature mo-DCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Pre-treat the cells with the IDO1 inhibitor at desired concentrations or DMSO (vehicle control) for 1 hour at 37°C.

-

Induce DC maturation and IDO1 expression by adding IFN-γ and LPS to the culture.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, harvest the cells and supernatants for downstream analysis.

III. Kynurenine Measurement Assay (IDO1 Activity)

Materials:

-

Culture supernatants from the DC maturation assay

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Kynurenine standard

-

96-well microplate

-

Spectrophotometer

Protocol:

-

To 100 µL of culture supernatant, add 50 µL of 30% TCA and vortex.

-

Centrifuge at 8000 x g for 5 minutes to precipitate proteins.

-

Transfer 75 µL of the clear supernatant to a new 96-well plate.

-

Add 75 µL of Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 492 nm.

-

Calculate the kynurenine concentration based on a standard curve generated with known concentrations of kynurenine.

IV. DC Phenotyping by Flow Cytometry

Materials:

-

Harvested DCs

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD83, CD86, and PD-L1.

-

Isotype control antibodies

-

Flow cytometer

Protocol:

-

Wash the harvested DCs with FACS buffer.

-

Resuspend the cells in FACS buffer and stain with the antibody cocktail for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the expression of maturation and co-stimulatory markers on the CD11c+ DC population.

V. Mixed Lymphocyte Reaction (MLR) Assay

Materials:

-

Treated DCs (stimulators)

-

Allogeneic CD4+ T cells (responders), labeled with a proliferation dye (e.g., CFSE or CellTrace Violet)

-

Complete RPMI-1640 medium

Protocol:

-

Co-culture the treated DCs with labeled allogeneic CD4+ T cells at a DC:T cell ratio of 1:10 in a 96-well round-bottom plate.

-

Incubate the co-culture for 4-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.

Experimental Workflow

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dendritic Cells Treated with Exogenous Indoleamine 2,3-Dioxygenase Maintain an Immature Phenotype and Suppress Antigen-specific T cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-Dioxygenase and Dendritic Cell Tolerogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forced IDO1 expression in dendritic cells restores immunoregulatory signalling in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ido-IN-3 Treatment in Syngeneic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Ido-IN-3, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in syngeneic mouse models of cancer. The following protocols and recommendations are intended to assist in the design and execution of in vivo studies to assess the anti-tumor efficacy and immunomodulatory effects of Ido-IN-3.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is frequently overexpressed in the tumor microenvironment.[1][2] By catalyzing the catabolism of the essential amino acid tryptophan into kynurenine, IDO1 depletes tryptophan, which is necessary for T-cell proliferation and function, and produces kynurenine metabolites that actively suppress immune responses.[1][3] This creates an immune-tolerant environment that allows tumors to evade immune surveillance.[3] Ido-IN-3 is a small molecule inhibitor designed to block the enzymatic activity of IDO1, thereby restoring anti-tumor immunity.[1]

Syngeneic mouse models, which utilize immunocompetent mice bearing tumors derived from the same genetic background, are the gold standard for evaluating immuno-oncology agents like Ido-IN-3.[4][5][6][7] These models allow for the investigation of the compound's effects on a fully intact immune system.[8]

Ido-IN-3: Mechanism of Action

Ido-IN-3 inhibits the IDO1 enzyme, leading to a reduction in kynurenine levels and an increase in tryptophan availability within the tumor microenvironment. This reversal of the immunosuppressive metabolic checkpoint is hypothesized to enhance the activity of effector T cells and other immune cells, leading to tumor rejection.

Caption: IDO1 signaling pathway and the mechanism of action of Ido-IN-3.

Experimental Protocols

Animal Models

-

Species: Mouse

-

Strains: C57BL/6 or BALB/c are commonly used, depending on the syngeneic tumor cell line.

-

Health Status: Use healthy, immunocompetent mice, typically 6-8 weeks of age.

Syngeneic Tumor Cell Lines

The choice of cell line is critical and should be based on the tumor type of interest and its known immunogenicity.

| Tumor Type | Cell Line | Mouse Strain |

| Colon Carcinoma | MC38, CT26 | C57BL/6, BALB/c |

| Melanoma | B16-F10 | C57BL/6 |

| Breast Carcinoma | 4T1, E0771 | BALB/c, C57BL/6 |

| Renal Carcinoma | RENCA | BALB/c |

Tumor Implantation

-

Culture selected tumor cells under sterile conditions.

-

Harvest cells during the logarithmic growth phase and wash with sterile, serum-free medium or PBS.

-

Resuspend cells to the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Ido-IN-3 Treatment Schedule

The following treatment schedule is a recommended starting point based on studies with similar IDO1 inhibitors. Optimization may be necessary for different tumor models.

| Parameter | Recommendation |

| Dosage | 50-100 mg/kg |

| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) injection |

| Frequency | Once or twice daily (q.d. or b.i.d.) |

| Vehicle | To be determined based on the solubility of Ido-IN-3 (e.g., 0.5% methylcellulose) |

| Treatment Start | When tumors reach a palpable size (e.g., 50-100 mm³) |

| Duration | Daily for 14-21 days, or until study endpoint |

Table 1: Recommended Starting Treatment Schedule for Ido-IN-3.

Experimental Groups

A typical study design would include the following groups:

| Group | Treatment | Purpose |

| 1 | Vehicle Control | To assess baseline tumor growth. |

| 2 | Ido-IN-3 | To evaluate the single-agent efficacy of Ido-IN-3. |

| 3 | Positive Control (e.g., anti-PD-1) | To benchmark the efficacy of Ido-IN-3 against a known immunotherapy. |

| 4 | Ido-IN-3 + Positive Control | To assess potential synergistic effects. |

Table 2: Example Experimental Groups.

Monitoring and Endpoints

-

Tumor Growth: Measure tumor volume 2-3 times per week.

-

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Survival: Record survival data until a predetermined endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity).

-

Immunophenotyping: At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

-

Pharmacodynamic (PD) Markers: Measure kynurenine and tryptophan levels in plasma or tumor tissue to confirm target engagement.

Experimental Workflow

Caption: General experimental workflow for Ido-IN-3 evaluation in syngeneic mouse models.

Data Presentation

All quantitative data should be summarized in a clear and concise manner. Below is an example of how to present tumor growth data.

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle | 10 | 1500 ± 150 | - |

| Ido-IN-3 (50 mg/kg) | 10 | 800 ± 120 | 46.7 |

| Ido-IN-3 (100 mg/kg) | 10 | 500 ± 90 | 66.7 |

| Anti-PD-1 | 10 | 600 ± 100 | 60.0 |

| Ido-IN-3 + Anti-PD-1 | 10 | 200 ± 50 | 86.7 |

Table 3: Example of Tumor Growth Data Presentation.

Conclusion

These application notes provide a framework for the in vivo evaluation of Ido-IN-3 in syngeneic mouse models. Adherence to these protocols will facilitate the generation of robust and reproducible data to assess the therapeutic potential of Ido-IN-3 as a novel cancer immunotherapy. It is crucial to remember that the provided dosages and schedules are starting points and may require optimization for specific tumor models and experimental conditions.

References

- 1. glpbio.com [glpbio.com]

- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 3. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 7. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dsv.ulaval.ca [dsv.ulaval.ca]

Application Note: Quantification of Kynurenine Levels Following Ido-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity leads to the depletion of tryptophan and the production of bioactive metabolites, collectively known as kynurenines.[2] In the tumor microenvironment, the upregulation of IDO1 and the subsequent accumulation of kynurenine contribute to an immunosuppressive milieu, allowing cancer cells to evade immune surveillance.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology.

Ido-IN-3 is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, Ido-IN-3 is designed to restore anti-tumor immunity by preventing tryptophan depletion and reducing the production of immunosuppressive kynurenine. This application note provides a comprehensive overview of the methodologies for quantifying kynurenine levels to assess the pharmacodynamic effects of Ido-IN-3 treatment in both preclinical and clinical research settings.

Mechanism of Action of Ido-IN-3

Ido-IN-3 functions by competitively inhibiting the IDO1 enzyme, thereby blocking the conversion of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.[1][2] This inhibition is expected to lead to a decrease in the concentration of kynurenine and a corresponding increase in the level of tryptophan within the local tissue microenvironment and systemic circulation. The ratio of kynurenine to tryptophan (Kyn/Trp) is often utilized as a pharmacodynamic biomarker to assess the in vivo activity of IDO1 inhibitors like Ido-IN-3.[3]

Data Presentation

While specific quantitative data for Ido-IN-3 is not publicly available in the searched literature, the following table provides a template for summarizing expected results from in vitro and in vivo studies. The data would typically be presented to demonstrate a dose-dependent reduction in kynurenine levels or the Kyn/Trp ratio following treatment with Ido-IN-3.

Table 1: Hypothetical Quantitative Data on the Effect of Ido-IN-3 on Kynurenine Levels

| Experimental System | Treatment Group | Ido-IN-3 Concentration | Kynurenine Concentration (µM) | Tryptophan Concentration (µM) | Kynurenine/Tryptophan Ratio |

| In Vitro (e.g., IFN-γ stimulated HeLa cells) | Vehicle Control | 0 µM | Expected High | Expected Low | Expected High |

| Ido-IN-3 | 0.1 µM | Expected Decrease | Expected Increase | Expected Decrease | |

| Ido-IN-3 | 1 µM | Expected Further Decrease | Expected Further Increase | Expected Further Decrease | |

| Ido-IN-3 | 10 µM | Expected Strong Decrease | Expected Strong Increase | Expected Strong Decrease | |

| In Vivo (e.g., Plasma from tumor-bearing mice) | Vehicle Control | 0 mg/kg | Baseline Level | Baseline Level | Baseline Ratio |

| Ido-IN-3 | 10 mg/kg | Dose-dependent Decrease | Dose-dependent Increase | Dose-dependent Decrease | |

| Ido-IN-3 | 50 mg/kg | Significant Decrease | Significant Increase | Significant Decrease | |

| Ido-IN-3 | 100 mg/kg | Profound Decrease | Profound Increase | Profound Decrease |

Note: The values in this table are illustrative and would need to be populated with data from specific experiments.

Experimental Protocols

Accurate quantification of kynurenine is critical for evaluating the efficacy of Ido-IN-3. The most common and reliable methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Kynurenine and Tryptophan in Cell Culture Supernatants by HPLC

This protocol is adapted from established methods for analyzing tryptophan and its metabolites in cell culture media.

1. Materials and Reagents:

-

HPLC system with a UV or diode array detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: 10 mM Sodium Acetate, 5% Acetonitrile, pH 4.0

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Kynurenine and Tryptophan analytical standards

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

2. Sample Preparation:

-

Culture cells (e.g., IFN-γ stimulated HeLa or HT-29 cells) in the presence of varying concentrations of Ido-IN-3 or vehicle control for a specified period (e.g., 48-72 hours).

-

Collect the cell culture supernatant.

-

To 200 µL of supernatant, add 20 µL of 20% TCA to precipitate proteins.

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

-

Set the column temperature to 30°C.

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject 20 µL of the prepared sample.

-

Run the analysis for a sufficient time to allow for the elution of both tryptophan and kynurenine (typically 15-20 minutes).

-

Detect tryptophan at approximately 280 nm and kynurenine at approximately 360 nm.

-

Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of kynurenine and tryptophan.

Protocol 2: Quantification of Kynurenine and Tryptophan in Plasma by LC-MS/MS

This protocol provides a highly sensitive and specific method for the analysis of kynurenine and tryptophan in plasma samples, which is ideal for in vivo studies.[4]

1. Materials and Reagents:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Reversed-phase C18 column suitable for mass spectrometry

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Methanol

-

Internal Standards (e.g., Deuterated Kynurenine (Kyn-d4) and Tryptophan (Trp-d5))

-

Plasma samples (collected in EDTA or heparin tubes)

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standards (e.g., Kyn-d4 and Trp-d5 at appropriate concentrations).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of Mobile Phase A.

-

Transfer the reconstituted sample to an autosampler vial for injection.

3. LC-MS/MS Analysis:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject 5-10 µL of the prepared sample.

-

Develop a gradient elution method to separate kynurenine and tryptophan. For example:

-

0-1 min: 5% B

-

1-5 min: ramp to 95% B

-

5-7 min: hold at 95% B

-

7-8 min: return to 5% B

-

8-10 min: re-equilibrate at 5% B

-

-

Set the mass spectrometer to operate in positive ion mode with Multiple Reaction Monitoring (MRM).

-

Define the specific precursor-to-product ion transitions for kynurenine, tryptophan, and their respective internal standards.

-

Quantify the analytes by calculating the peak area ratios of the analyte to its corresponding internal standard and comparing these ratios to a standard curve prepared in a similar matrix.

Mandatory Visualizations

References

- 1. The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ido-IN-3 Concentration for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Ido-IN-3 for their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Ido-IN-3 and what is its mechanism of action?

Ido-IN-3 is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[1][2][3][4][5] By inhibiting IDO1, Ido-IN-3 blocks the conversion of tryptophan to N-formylkynurenine, leading to a decrease in the production of downstream immunosuppressive metabolites, such as kynurenine.[1][2][3][4][5][6] This can help to restore T-cell function and enhance anti-tumor immunity.

Q2: What are the common in vitro assays used to assess the activity of Ido-IN-3?

Common in vitro assays to evaluate Ido-IN-3 activity include:

-

IDO1 Enzymatic Assay: Directly measures the inhibition of recombinant IDO1 enzyme activity.

-

Cell-Based Kynurenine Production Assay: Measures the concentration of kynurenine in the supernatant of cells (e.g., IFN-γ stimulated cancer cell lines like HeLa or SK-OV-3) treated with Ido-IN-3.

-

T-cell Proliferation/Activation Assays: Co-cultures T-cells with IDO1-expressing cells to assess the ability of Ido-IN-3 to rescue T-cell proliferation or activation from IDO1-mediated suppression.[7][8][9][10]

-

Cytotoxicity Assays: Determines the concentration at which Ido-IN-3 may have toxic effects on the cells being used in the assay.

Q3: What is a recommended starting concentration for Ido-IN-3 in in vitro assays?

Q4: How should I prepare and store Ido-IN-3?

Ido-IN-3 is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: No or Low Inhibitory Effect of Ido-IN-3

| Possible Cause | Troubleshooting Step |

| Incorrect Concentration Range | The concentrations of Ido-IN-3 used may be too low. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). |

| Compound Instability | Prepare fresh dilutions of Ido-IN-3 from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |

| Low IDO1 Expression/Activity in Cells | Confirm IDO1 expression in your cell line. For many cell lines, stimulation with interferon-gamma (IFN-γ) is required to induce IDO1 expression. Optimize the IFN-γ concentration and stimulation time for your specific cell line. |

| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in IDO1 activity. For kynurenine measurement, HPLC or a sensitive colorimetric assay can be used. For T-cell proliferation, ensure the co-culture conditions are optimal. |

| Cell Passage Number | High passage numbers can lead to changes in cell behavior and protein expression. Use cells with a low passage number. |

Issue 2: High Variability Between Replicates

| Possible Cause | Troubleshooting Step |

| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. |

| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding cells into plates. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution. |

| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |

| Compound Precipitation | Visually inspect the wells for any precipitate after adding Ido-IN-3. If precipitation occurs, refer to the troubleshooting guide for solubility issues. |

Issue 3: Ido-IN-3 Precipitates in Cell Culture Medium